molecular formula C13H14O4 B14515749 3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione CAS No. 62582-21-2

3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione

Cat. No.: B14515749
CAS No.: 62582-21-2
M. Wt: 234.25 g/mol
InChI Key: NWRQYJFJXCHYKO-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of an ethoxyphenyl group and a methyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with a suitable dione precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione
  • 3-(4-Propoxyphenyl)-3-methyloxolane-2,5-dione
  • 3-(4-Butoxyphenyl)-3-methyloxolane-2,5-dione

Uniqueness

3-(4-Ethoxyphenyl)-3-methyloxolane-2,5-dione is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

62582-21-2

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-methyloxolane-2,5-dione

InChI

InChI=1S/C13H14O4/c1-3-16-10-6-4-9(5-7-10)13(2)8-11(14)17-12(13)15/h4-7H,3,8H2,1-2H3

InChI Key

NWRQYJFJXCHYKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC(=O)OC2=O)C

Origin of Product

United States

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